molecular formula C10H4Cl2O3 B1597593 4,6-Dichloro-3-formylcoumarin CAS No. 51069-87-5

4,6-Dichloro-3-formylcoumarin

Cat. No. B1597593
CAS RN: 51069-87-5
M. Wt: 243.04 g/mol
InChI Key: OKMFWQALBSVSDG-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-formylcoumarin is a yellow crystalline powder . It is a coumarin derivative with the molecular formula C10H4Cl2O3 and a molecular weight of 243.04 .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-3-formylcoumarin is represented by the SMILES string [H]C(=O)C1=C(Cl)c2cc(Cl)ccc2OC1=O . The InChI key is OKMFWQALBSVSDG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,6-Dichloro-3-formylcoumarin is a yellow crystalline powder . It has a melting point of 147-151°C (lit.) . The molecular weight is 243.04 .

Scientific Research Applications

Chemical Reactions and Interactions

  • Reactions with Primary Amines : 4-Chloro-3-formylcoumarin, a related compound, reacts with primary amines to form N-substituted 4-amino-3-formylcoumarins and other products, demonstrating its reactivity and potential in synthesizing various derivatives (Strakova et al., 2006).
  • Oximation Reaction : A study on 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride revealed unexpected formation of three components, indicating its complex reaction behavior and potential for diverse chemical syntheses (Elkhateeb et al., 2016).
  • Interactions with Arylhydrazines : The interaction with arylhydrazines produces various compounds such as 3-arylhydrazonomethyl-4-chlorocoumarin, indicating its versatility in chemical reactions (Strakova et al., 2003).

Synthesis of Biologically Relevant Compounds

  • Synthesis of Chromenoquinolinones : 4-Chloro-3-formylcoumarin has been used in the green synthesis of 6H-Chromenoquinolinones, compounds with significant biological effects, indicating its role in environmentally friendly synthetic pathways (Patra, 2021).
  • Synthesis of Coumarin Derivatives : The synthesis of various coumarin derivatives, such as 4,7-diamino-3-formylcoumarins, from related compounds demonstrates the utility of 4,6-Dichloro-3-formylcoumarin in medicinal chemistry (Bakulev et al., 1993).

Molecular Self-Assembly and Structural Studies

  • Molecular Self-Assembly : 4-Formylcoumarins, closely related to the compound , have been studied for their potential in molecular self-assembly, important in material science and nanotechnology (Moorthy et al., 2003).
  • Crystal Structure Analysis : Studies involving 4-chloro-3-formylcoumarin have led to the determination of crystal structures of various compounds, aiding in the understanding of molecular interactions and structural chemistry (Rambabu et al., 2010).

properties

IUPAC Name

4,6-dichloro-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O3/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(14)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMFWQALBSVSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361494
Record name 4,6-Dichloro-3-formylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-3-formylcoumarin

CAS RN

51069-87-5
Record name 4,6-Dichloro-3-formylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-3-formylcoumarin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Gangadhar, GL Krupadanam - 1998 - nopr.niscpr.res.in
General procedure for the synthesis of ethyl 2-methyl-5-oxo-5H-[1] benzopyrano [3, 4-c] pyridine-I-carboxylates 4a-e: 4-Chloro-3-fonnylcoumarins 2a-e (10 m moles) and ethyl 3-…
Number of citations: 6 nopr.niscpr.res.in
YS Moon, L Kim, HS Chun, SE Lee - Molecules, 2017 - mdpi.com
Naturally occurring coumarins possess antibacterial and antifungal properties. In this study, these natural and synthetic coumarins were used to evaluate their antifungal activities …
Number of citations: 18 www.mdpi.com
RK Al-Yasari - Journal of Kerbala University, 2016 - iasj.net
Density functional theory (DFT), using the B3LYP (Lee-Yang-Parr) with the 6-31Gbasis set was utilized to study the effect of different substitution sites on the molecular properties of the …
Number of citations: 1 www.iasj.net

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